N-allyl-2-(3,5-dimethylphenoxy)acetamide
Description
N-Allyl-2-(3,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with methyl groups at the 3- and 5-positions and an allyl group attached to the nitrogen atom of the acetamide core. Its molecular formula is C₁₄H₁₉NO₂, with a molar mass of 233.31 g/mol (calculated based on structural analogs in ). The compound’s structure combines lipophilic (methyl-substituted phenoxy) and moderately polar (allyl-acetamide) moieties, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-5-14-13(15)9-16-12-7-10(2)6-11(3)8-12/h4,6-8H,1,5,9H2,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQQLZXUYXTSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxy Acetamide Derivatives
Phenoxy acetamides share a common acetamide backbone linked to substituted aromatic rings. Key comparisons include:
2-(2,5-Dimethylphenoxy)-N-(3,5-Dimethylphenyl)Acetamide (CAS 315712-83-5)
- Structure: Differs in the phenoxy substitution (2,5-dimethyl vs. 3,5-dimethyl) and lacks the allyl group.
- Molecular Weight : 283.36 g/mol (vs. 233.31 g/mol for the target compound).
- Physicochemical Properties : Higher lipophilicity (predicted logP ~3.8) due to additional methyl groups.
- Activity: No direct biological data reported, but similar compounds in show antifungal and antibacterial effects.
N-(5-Amino-2-Methoxyphenyl)-2-(3,5-Dimethylphenoxy)Acetamide (CAS 1020054-32-3)
- Structure: Incorporates an amino-methoxyphenyl group instead of allyl.
2-((4-Allyl-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(3,5-Dimethylphenyl)Acetamide
- Structure : Features a triazole-thio group and furan substituent.
- Molecular Weight : 368.13 g/mol (higher due to the triazole-furan moiety).
- Physicochemical Properties : logP = 3.4, topological polar surface area (TPSA) = 98.3 Ų.
- Activity : Likely optimized for membrane permeability and enzyme inhibition due to the heterocyclic groups.
Meta-Substituted Trichloro-Acetamides
### 2.4. Antimicrobial Acetamides
Data Tables
Table 1: Physicochemical and Structural Comparison
*Estimated based on analogs.
Key Findings and Implications
- Structural Flexibility: The allyl group in this compound may enhance metabolic stability compared to methyl or chloro substituents in pesticidal analogs.
- Activity Prediction : Based on analogs, the compound could exhibit moderate antimicrobial activity but may require structural optimization (e.g., adding sulfonyl or heterocyclic groups) to improve potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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